Azobenzene, 4-bis(2-chloropropyl)amino-
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Overview
Description
Azobenzene, 4-bis(2-chloropropyl)amino- is a derivative of azobenzene, a well-known organic compound characterized by its azo group (–N=N–) linking two phenyl rings. This specific derivative features additional functional groups, making it a unique compound with distinct properties and applications. Azobenzene compounds are renowned for their photoresponsive behavior, which allows them to undergo reversible isomerization between trans and cis forms upon exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-chloropropyl)amino- typically involves the introduction of the 2-chloropropylamino groups onto the azobenzene core. This can be achieved through a series of organic reactions, including:
Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds to form the azo linkage.
Substitution Reactions:
Industrial Production Methods
Industrial production of azobenzene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis, allowing precise control over reaction parameters.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, reducing reaction times and improving product consistency.
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-chloropropyl)amino- undergoes various chemical reactions, including:
Photoisomerization: The compound exhibits reversible trans-cis isomerization upon exposure to light, a characteristic feature of azobenzene derivatives.
Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The azo group can undergo redox reactions, where it can be reduced to hydrazo compounds or oxidized to azoxy compounds.
Common Reagents and Conditions
Photoisomerization: Typically induced by UV or visible light, depending on the specific absorption characteristics of the compound.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic or neutral conditions.
Oxidation and Reduction: Reagents such as sodium dithionite for reduction and hydrogen peroxide for oxidation are commonly used.
Major Products Formed
Photoisomerization: The major products are the trans and cis isomers of the compound.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Hydrazo and azoxy derivatives.
Scientific Research Applications
Azobenzene, 4-bis(2-chloropropyl)amino- finds applications in various scientific fields:
Chemistry: Used as a photoswitchable molecule in the design of smart materials and molecular machines.
Biology: Employed in the study of photoresponsive biomolecules and as a tool for controlling biological processes with light.
Industry: Utilized in the development of photoresponsive polymers and materials for optical data storage and sensing.
Mechanism of Action
The primary mechanism of action for azobenzene, 4-bis(2-chloropropyl)amino- involves its photoisomerization behavior:
Photoisomerization: Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis forms. This change in geometry affects its electronic properties and interactions with other molecules.
Molecular Targets and Pathways: The photoisomerization can influence molecular targets such as proteins and nucleic acids, altering their function and activity. This property is exploited in applications like optogenetics and photopharmacology.
Comparison with Similar Compounds
Azobenzene, 4-bis(2-chloropropyl)amino- can be compared with other azobenzene derivatives:
Azobenzene: The parent compound, known for its photoisomerization properties but lacking the additional functional groups.
Aminoazobenzene: Features amino groups that enhance its reactivity and potential for forming azonium ions.
Methoxyazobenzene: Contains methoxy groups that influence its electronic properties and stability.
Uniqueness
The presence of 2-chloropropylamino groups in azobenzene, 4-bis(2-chloropropyl)amino- imparts unique reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.
Conclusion
Azobenzene, 4-bis(2-chloropropyl)amino- is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, including photoisomerization and reactivity, make it a valuable tool in the fields of chemistry, biology, medicine, and materials science.
Properties
CAS No. |
40136-86-5 |
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Molecular Formula |
C18H21Cl2N3 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N,N-bis(2-chloropropyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C18H21Cl2N3/c1-14(19)12-23(13-15(2)20)18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
NHGTUDJKVXBFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)Cl)C1=CC=C(C=C1)N=NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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